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carbonitrile

Cat. No.: B11906666

Get Quote

The hepatocyte growth factor receptor (c-Met) is a receptor tyrosine kinase (RTK) whose

dysregulation—via overexpression, gene amplification, or mutation—drives oncogenesis in
non-small cell lung cancer (NSCLC), gastric carcinoma, and hepatocellular carcinoma. While
first-generation inhibitors like crizotinib and cabozantinib validated the target, the field faces
challenges with selectivity and the emergence of resistance mutations (e.g., D1228V, Y1230C).

The 1,6-naphthyridine scaffold has emerged as a privileged core in Next-Generation Kinase
Inhibitor (NGKI) design. Unlike the ubiquitous quinoline or quinazoline scaffolds, the 1,6-
naphthyridine core offers unique vectors for substitution at the C-5, C-7, and N-1 positions,
allowing for precise tuning of:

 Solubility: The additional nitrogen reduces lipophilicity (logP) compared to naphthalene
analogs.

o Binding Geometry: The scaffold readily accommodates "Type II" binding modes, accessing
the hydrophobic back pocket (DFG-out conformation) to overcome Type | resistance.

 Selectivity: Distinct hydrogen bond acceptor/donor patterns at the hinge region minimize off-
target inhibition of structurally similar kinases (e.g., VEGFRZ2, though dual inhibition is
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sometimes designed).

Structural Biology & Rational Design
Binding Mode Mechanics

The 1,6-naphthyridine core functions as a "hinge-binder" or a central template that orients
pharmacophores into the ATP-binding pocket.

e Hinge Interaction: The nitrogen at position 1 (or substituents at C-2/C-8) typically interacts
with the hinge region (Met1160) of the kinase domain.

e The "Type II" Extension: Successful 1,6-naphthyridine c-Met inhibitors (e.g., the 1H-
imidazo[4,5-h][1,6]naphthyridin-2(3H)-one series) often feature a hydrophobic moiety at the
N-3 or C-5 position. This group penetrates the deep hydrophobic pocket created when the
DFG motif (Asp-Phe-Gly) flips to the "out" conformation.

e Solvent Front: Substituents at C-7 often project towards the solvent front, allowing for
solubilizing groups (e.g., morpholine, piperazine) that improve pharmacokinetic (PK) profiles
without steric clash.

Visualization: c-Met Signaling & Inhibition
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Caption: The HGF/c-Met signaling cascade. 1,6-Naphthyridine inhibitors block
autophosphorylation, arresting downstream RAS/MAPK and PI3K/AKT pathways.

Medicinal Chemistry: Key SAR Series

The optimization of this scaffold has bifurcated into three primary sub-series.

Series A: 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones

This tricyclic system constrains the 7,8-positions, creating a rigid core that mimics the adenine
ring of ATP.

o Key Compound:2t (IC50 = 2.6 uM).
e SAR Insight:

o N-1 Position: Requires an alkyl substituent with a terminal amine (e.g., dimethylamino) for
solvent interaction.

o N-3 Position: A hydrophobic substituted benzyl group is critical for occupying the
hydrophobic pocket (selectivity filter).

o C-5 Position: Introduction of a 4'-carboxamide phenoxy group significantly boosts potency
(nM range potential) by engaging the DFG-out glutamate.

Series B: 3-Phenyl-1,6-naphthyridinones (Type Il)
Designed to mimic the quinoline core of cabozantinib but with improved VEGFR-2 selectivity.
o Key Compound:4r (Comparable potency to Cabozantinib).
e SAR Insight:
o C-3 Phenyl: Essential for pi-stacking within the active site.

o Selectivity: The nitrogen placement in the naphthyridine ring (vs. quinoline) alters the
electrostatic potential surface, reducing affinity for off-targets like VEGFR-2 in specific
substitution patterns.
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Series C: Quinazoline-based 1,6-naphthyridinones

A hybrid approach fusing the proven quinazoline pharmacophore (common in EGFR inhibitors)
with the naphthyridine core.

o Key Compound:22a (IC50 = 9.0 nM).[1]
» Performance: High metabolic stability (t1/2 > 10h) and oral bioavailability (F = 42%).

Table 1: Comparative SAR Data of Key 1,6-Naphthyridine Derivatives

Ke
Compound Scaffold Selectivity o
c-Met IC50 . Structural Source
ID Sub-Type Profile
Feature
Imidazo[4,5- )
Cyclic urea
h] Wang et al.
2t . 26uM Moderate core; N-3
[1,6]naphthyri [1]
) benzyl group
dine
3-Phenyl-1,6- ) Type ll
- High vs . .
ar naphthyridino < 10 nM* binder; 3- Lietal. [2]
VEGFR-2 _
ne phenyl moiety
Quinazoline- Hybrid
1,6- ) scaffold; Zhang et al.
22a o 9.0 nM High i
naphthyridino Metabolic [3]
ne stability

*Estimated based on equipotency to Cabozantinib in assays.

Synthesis Protocols

The synthesis of functionalized 1,6-naphthyridines has historically been challenging. We
recommend the Ditriflate Method for its versatility in generating diverse libraries rapidly.

Workflow: The Ditriflate Divergence Strategy

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32898795/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11906666?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4. Pd-Catalyzed Functionalized
Coupling (C-7) Inhibitor

Nitrile Precursor |—>

1. Hydration/Cyclization
(H2S04, 5,7-dione formation)

1,6-Naphthyridine- 2. Ditriflation 5,7-Bis(triflate) 3. Regioselective
5,7-dione (Tf20, Pyridine) (Activated Core) Displacement (C-5)

Click to download full resolution via product page

Caption: Rapid diversification of the 1,6-naphthyridine core via the bis-triflate intermediate.

Detailed Protocol: Synthesis of 1,6-Naphthyridine-5,7-
ditriflate

Reagents:

1,6-Naphthyridine-5,7-dione (Intermediate)

Trifluoromethanesulfonic anhydride (Tf20)

Pyridine (anhydrous)

Dichloromethane (DCM)
Procedure:

o Preparation: Suspend 1,6-naphthyridine-5,7-dione (1.0 eq) in anhydrous DCM (0.2 M) under
nitrogen atmosphere. Cool to 0°C.

» Activation: Add pyridine (4.0 eq) dropwise. Observe for dissolution.

 Triflation: Add Tf20 (2.5 eq) dropwise over 20 minutes, maintaining temperature < 5°C. The
solution will turn dark.

e Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by TLC (the ditriflate is
significantly less polar than the dione).

o Workup: Quench with saturated NaHCO3 (cold). Extract with DCM (3x). Wash combined
organics with brine, dry over Na2S0O4, and concentrate in vacuo.
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 Purification: Flash chromatography (SiO2, Hexanes/EtOAc). The product is a bench-stable
solid if stored at -20°C.

Why this works: The C-5 and C-7 positions have distinct electronic environments. The C-5
triflate is generally more reactive toward nucleophilic aromatic substitution (SNAr), allowing for
the sequential introduction of two different amines without protecting groups.

Biological Characterization Protocols

To validate the efficacy of synthesized 1,6-naphthyridines, a dual-layer screening approach is
required.

Biochemical Assay: Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET)

Purpose: Determine intrinsic affinity (IC50) for the c-Met kinase domain.

Reagents: Recombinant human c-Met kinase domain, Biotinylated poly-Glu-Tyr (4:1)
substrate, Eu-labeled anti-phosphotyrosine antibody, Streptavidin-APC.

o Setup: In 384-well plates, mix kinase (5 nM), substrate (200 nM), and ATP (at Km, approx 10
M) with varying concentrations of the inhibitor.

e Incubation: 60 minutes at room temperature.
» Detection: Add detection mix (Eu-antibody + Streptavidin-APC). Incubate 1 hour.
e Readout: Measure fluorescence ratio (665 nm/ 615 nm).

» Self-Validation: Include Staurosporine as a pan-kinase control and Cabozantinib as a specific
positive control. Z'-factor must be > 0.5.

Cellular Assay: BaF3-TPR-Met Addiction Model

Purpose: Assess cellular potency and membrane permeability in a system dependent solely on
c-Met for survival.

e Cell Line: BaF3 cells stably transduced with TPR-Met (a constitutively active fusion protein).
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Seeding: 5,000 cells/well in 96-well plates with IL-3 free media.
Treatment: Treat with serial dilutions of the inhibitor for 72 hours.
Viability: Add CellTiter-Glo (ATP quantification). Read luminescence.

Interpretation: An IC50 < 100 nM indicates potent cellular inhibition.[1][2][3][4] A lack of killing
in parental BaF3 cells (+IL-3) confirms selectivity (ruling out general cytotoxicity).

Future Outlook

The 1,6-naphthyridine scaffold is currently underutilized compared to quinolines. Future

development should focus on:

Macrocyclization: Linking the C-5 and N-3 substituents to create macrocyclic 1,6-
naphthyridines, potentially locking the "active" conformation and improving selectivity (similar
to Lorlatinib).

Covalent Targeting: Exploiting the C-7 vector to attach acrylamide warheads for targeting
non-catalytic cysteines, addressing resistance mutations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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